molecular formula C10H12ClN3O3 B6502536 N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide CAS No. 1014086-51-1

N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide

Cat. No. B6502536
CAS RN: 1014086-51-1
M. Wt: 257.67 g/mol
InChI Key: ZFNVYNOBELKMBF-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide, also known as “CPHED”, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used as a reagent or catalyst in chemical synthesis. CPHED has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

CPHED has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of biologically active compounds and in the synthesis of polymers. Additionally, CPHED has been studied for its potential use in the production of pharmaceuticals and in the development of novel drug delivery systems.

Mechanism of Action

The mechanism of action of CPHED is not yet fully understood. It is believed that the compound acts as a catalyst in the formation of carbon-carbon bonds and as a reagent in the formation of other chemical compounds. Additionally, it is thought to act as a proton donor in the formation of hydrogen bonds and as a nucleophile in the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPHED are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, such as tyrosinase, and can also act as a scavenger of reactive oxygen species. Additionally, CPHED has been studied for its potential to modulate the activity of certain receptors, such as the G-protein coupled receptor.

Advantages and Limitations for Lab Experiments

CPHED has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound that is easy to handle and store. The main limitation of CPHED is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for CPHED. One potential direction is to further study its potential applications in the synthesis of biologically active compounds and in the development of novel drug delivery systems. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve the solubility of CPHED in water, which would expand its potential uses in laboratory experiments.

Synthesis Methods

CPHED is synthesized through a process known as “pyridine-catalyzed Michael addition”. This method involves the addition of a nucleophile, such as a hydride, to an electrophilic carbon atom of an activated alkyne. The pyridine catalyst helps to activate the electrophilic carbon and stabilize the intermediate product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires a base, such as triethylamine, to neutralize the acidic pyridine catalyst. The reaction typically proceeds within one hour and yields a product that is approximately 95% pure.

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c1-6(15)4-13-9(16)10(17)14-8-3-2-7(11)5-12-8/h2-3,5-6,15H,4H2,1H3,(H,13,16)(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNVYNOBELKMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Chloropyridin-2-YL)-N-(2-hydroxypropyl)ethanediamide

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